molecular formula C12H19BO2S B1442275 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-20-4

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1442275
CAS RN: 942070-20-4
M. Wt: 238.16 g/mol
InChI Key: QGOMTDDALYCQMG-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular weight of 238.16 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available, it’s known that thiophene compounds are used in various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis and Inhibitory Activity

  • Synthesis of Derivatives : 2-Mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, closely related to the target compound, were synthesized. Their inhibitory activity against serine proteases, including thrombin, was assessed, highlighting potential therapeutic applications (Spencer et al., 2002).

Polymerization and Material Science

  • Enhanced Brightness Emission-Tuned Nanoparticles : The compound was used in Suzuki-Miyaura chain growth polymerization to create heterodisubstituted polyfluorenes. These polymers have potential applications in creating stable nanoparticles with bright fluorescence emission, useful in material sciences (Fischer et al., 2013).
  • Regioregular Polyalkylthiophenes : Utilized in Suzuki synthesis of highly regioregular polyalkylthiophenes, this compound has significant implications in the field of conducting polymers and electronics (Liversedge et al., 2006).
  • Synthesis of Stilbenes for LCD Technology : Novel tetramethyl dioxaborolane derivatives were synthesized, potentially useful for creating conjugated polyene materials in LCD technology (Das et al., 2015).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The compound was involved in studies focusing on crystallographic and conformational analyses, contributing to the understanding of molecular structures in materials science (Wu et al., 2021).

properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-8-7-10(9(2)16-8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOMTDDALYCQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700016
Record name 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

942070-20-4
Record name 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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